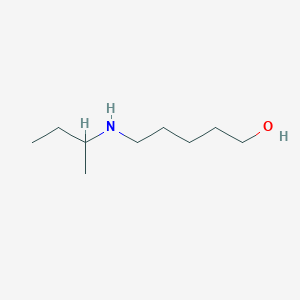
5-(Butan-2-ylamino)pentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Butan-2-ylamino)pentan-1-ol is an organic compound with the molecular formula C9H21NO It is a type of amino alcohol, characterized by the presence of both an amine group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Butan-2-ylamino)pentan-1-ol typically involves the reaction of butan-2-amine with pentan-1-ol under specific conditions. One common method is the reductive amination of pentan-1-ol using butan-2-amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as nickel or palladium on carbon are often used to facilitate the reaction, and the process is optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-(Butan-2-ylamino)pentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amine group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the hydroxyl group to a halide.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of alkyl halides.
Scientific Research Applications
5-(Butan-2-ylamino)pentan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of 5-(Butan-2-ylamino)pentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and amine groups allow it to form hydrogen bonds and ionic interactions, which can modulate the activity of these targets. This compound may also participate in metabolic pathways, where it undergoes enzymatic transformations .
Comparison with Similar Compounds
Similar Compounds
5-Amino-1-pentanol: Another amino alcohol with similar properties but different structural configuration.
Butan-2-amine: A simpler amine that lacks the hydroxyl group.
Pentan-1-ol: An alcohol that lacks the amine group.
Uniqueness
5-(Butan-2-ylamino)pentan-1-ol is unique due to the presence of both an amine and a hydroxyl group, which allows it to participate in a wider range of chemical reactions and interactions compared to its simpler counterparts .
Properties
CAS No. |
6622-27-1 |
|---|---|
Molecular Formula |
C9H21NO |
Molecular Weight |
159.27 g/mol |
IUPAC Name |
5-(butan-2-ylamino)pentan-1-ol |
InChI |
InChI=1S/C9H21NO/c1-3-9(2)10-7-5-4-6-8-11/h9-11H,3-8H2,1-2H3 |
InChI Key |
BGEVWGPSWDXWJF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Bicyclo[4.1.0]hept-2-ene](/img/structure/B14740416.png)
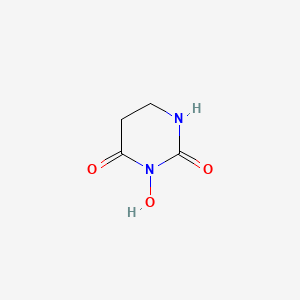
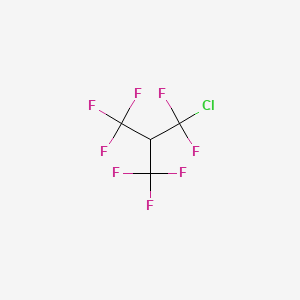
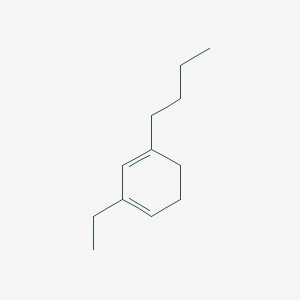

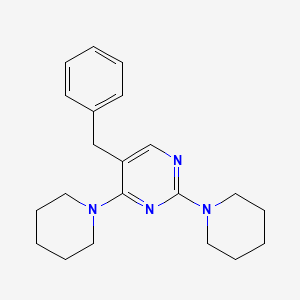
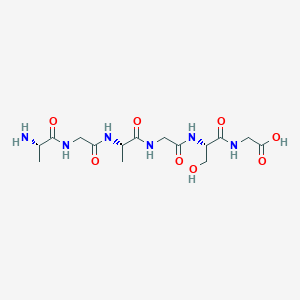
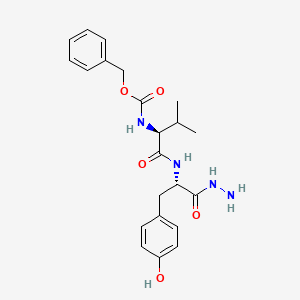
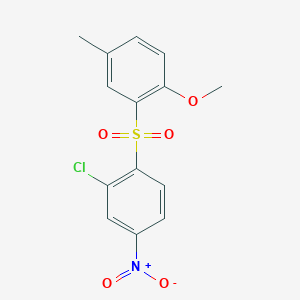
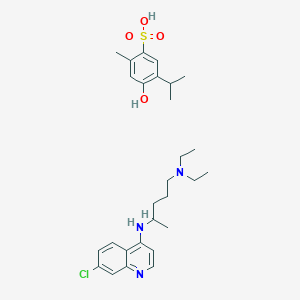
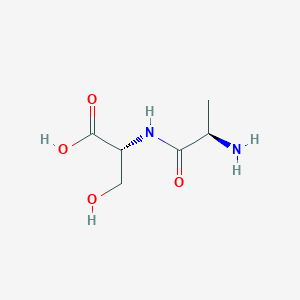
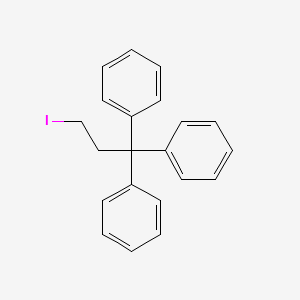
![2-(Acetyloxy)-4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B14740496.png)
